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Compound of Interest

Compound Name: 6-Amino-5-methylnicotinonitrile

Cat. No.: B070432

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic data for 6-Amino-5-
methylnicotinonitrile and its structurally related analogs: nicotinonitrile, 6-aminonicotinonitrile,
and 5-methylnicotinonitrile. This document is intended for researchers, scientists, and
professionals in the field of drug development to facilitate the identification and characterization
of these compounds. The guide summarizes key data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in clear,
comparative tables. Detailed experimental protocols are also provided.

Structural Relationships

The following diagram illustrates the structural similarities and differences between the
analyzed compounds.
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Caption: Molecular structures and substitutions.

Data Presentation

The following tables summarize the key spectroscopic data for 6-Amino-5-
methylnicotinonitrile and its related structures. Please note that where experimental data was
not available, predicted values have been provided and are indicated as such.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm)
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Compoun
d H2 H4 H5 H6 -CHs -NH2
6-Amino-5-

) 7.9 (s, 8.5 (s, 2.2 (s, 5.0 (brs,
methylnicot ) ) - ) )
o predicted) predicted) predicted) predicted)
inonitrile
Nicotinonitr
i 8.91 (s) 8.85 (d) 7.48 (1) 8.00 (d) - -
ile
6-

Aminonicot 8.3 (d) 7.6 (dd) 6.5 (d) - 6.2 (brs)
inonitrile

5-

Methylnicot 8.6 (S) 8.7 (s) - 7.8 (s) 2.4 (s) -
inonitrile

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)
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Compo

C2 C3 C4 C5 C6 -CN -CHs
und
6-Amino-
5- 158.2 105.1 151.7 1185 117.9 119.2 184
methylnic  (predicte (predicte (predicte (predicte (predicte (predicte (predicte
otinonitril  d) d) d) d) d) d) d)
e
Nicotinon
o 153.1 110.5 139.8 124.2 153.4 1171 -
itrile
6-
Aminonic
o 161.9 107.8 140.2 109.1 153.8 119.8 -
otinonitril
e
5-
Methylnic
T 152.8 111.2 140.1 1335 150.1 117.5 18.2
otinonitril

e

Table 3: IR Spectroscopic Data (Wavenumber cm=1)
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Compoun v(C-H) v(C-H) v(C=C),
V(N-H) : N V(C=N) 8(N-H)
d aromatic aliphatic v(C=N)
6-Amino-5-  ~3400- ~3100- ~2950- ~1650-
~2220 ~1620
methylnicot 3200 3000 2850 ) 1450 )
o ] ] ] (predicted) ) (predicted)
inonitrile (predicted) (predicted)  (predicted) (predicted)
Nicotinonitr 1587,
_ - 3090-3030 - 2229 -
ile 1475, 1425
6-
N 1640,
Aminonicot 3480, 3370 3090 - 2215 1620
o 1590, 1490
inonitrile
5-
Methylnicot - 3080-3020 2920 2225 1590, 1480 -
inonitrile
Table 4: Mass Spectrometry Data (m/z)
Molecular Molecular Key
Compound . [M+H]*
Formula Weight Fragments
6-Amino-5-
methylnicotinonit ~ C7H7N3 133.15 134.1[1] Not available
rile
Nicotinonitrile CeHaN-2 104.11 105.1 78, 51
6-
Aminonicotinonitr  CeHsNs 119.12 120.1 92, 65
ile
5-
Methylnicotinonit ~ C7HeN-2 118.14 119.1 91, 64
rile
Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques

discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard (& 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.

'H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay
of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of 1-2
seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or
more) is usually required due to the low natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Solid):

o KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately
100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared spectrometer is used.
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o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then placed in the beam path, and the sample spectrum is
recorded. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

o Data Processing: The sample interferogram is Fourier transformed to produce the infrared
spectrum. The spectrum is usually displayed in terms of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a
suitable volatile solvent.

¢ lonization: A suitable ionization technique is employed to generate gas-phase ions from the
sample molecules. Common techniques include:

o Electron lonization (El): Used for volatile and thermally stable compounds, often resulting
in extensive fragmentation.

o Electrospray lonization (ESI): A soft ionization technique suitable for polar and non-volatile
molecules, typically producing protonated molecules [M+H]* or other adducts with minimal
fragmentation.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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